3-(溴甲基)-2-氰基苯甲酸甲酯

描述

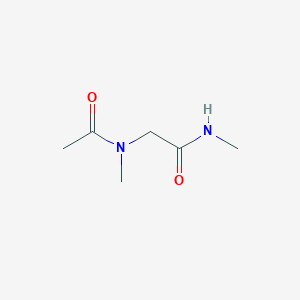

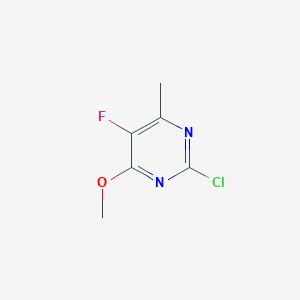

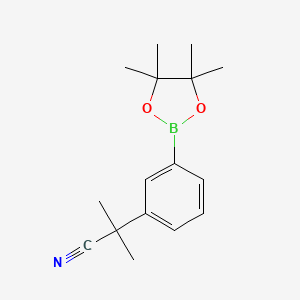

Methyl 3-(bromomethyl)-2-cyanobenzoate is a chemical compound used in organic synthesis . It is also known as 3-(Bromomethyl)benzoic acid methyl ester .

Synthesis Analysis

This compound can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters.Molecular Structure Analysis

The molecular structure of methyl 3-(bromomethyl)-2-cyanobenzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis

Methyl 3-(bromomethyl)-2-cyanobenzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis

Physical properties of methyl 3-(bromomethyl)-2-cyanobenzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound’s physical state and stability. The chemical properties of methyl 3-(bromomethyl)-2-cyanobenzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups.科学研究应用

抗癌化合物的合成

3-(溴甲基)-2-氰基苯甲酸甲酯是合成具有潜在抗癌活性的化合物中的关键中间体。例如,它被用于合成 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是抑制胸苷酸合酶的抗癌药物的关键中间体 (曹圣莉,2004)。

遗传毒性杂质的鉴定

在制药行业,识别潜在的遗传毒性杂质对于药物安全性至关重要。一项研究开发并验证了一种 HPLC 方法,用于同时检测和定量各种 2-(溴甲基)-苯甲酸甲酯衍生物,包括 3-(溴甲基)-2-氰基苯甲酸甲酯,作为来那度胺的遗传毒性杂质 (Kishore Gaddam 等,2020)。

聚合物科学应用

该化合物还在聚合物科学中得到应用,例如在 3-溴甲基-5-甲基苯甲酸钾的缩聚环化研究中。这项研究重点关注聚合过程中环状低聚物的形成,这与理解聚合物材料的性质和行为有关 (Maurice Sepulchre 等,2003)。

新型化合物的开发

3-(溴甲基)-2-氰基苯甲酸甲酯有助于开发具有潜在生物活性的新型化合物。例如,合成了新型苄基或 4-氰基苄基取代的 N-杂环 (溴)(卡宾)银(I) 和 (卡宾)(氯)金(I) 络合物,对癌细胞系表现出初步的细胞毒性,表明它们作为抗癌剂的潜力 (S. Patil 等,2011)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

IUPAC Name |

methyl 3-(bromomethyl)-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSUMZSNMHFTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)-2-cyanobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)

![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)